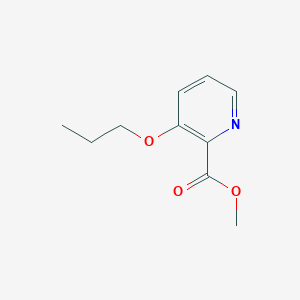

Methyl 3-propyloxypicolinate

Übersicht

Beschreibung

Methyl 3-propyloxypicolinate, also known as 3-propyl-2-methyl-1-pyrroline-2-carboxylate, is an organic compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of about 190°C. It is soluble in water, ethanol, and other polar solvents. Methyl 3-propyloxypicolinate is a versatile compound and has been used in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the synthesis of (meth)acrylates. These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of sodium methacrylate with α-chloroacetamide in the presence of a catalyst, stirred in acetonitrile at 80°C in a reflux condenser for 30 hours .

Results or Outcomes

The result of this process is the formation of arylamido methyl methacrylate .

2. Hydrogenation of Methyl 3-Hydroxypropionate

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the hydrogenation of Methyl 3-Hydroxypropionate (MHP) to 1, 3-Propanediol (1, 3-PDO) using nano copper-based catalysts .

Methods of Application or Experimental Procedures

Nano copper-based catalysts are prepared by co-precipitation method. The performance of catalytic hydrogenation for MHP to 1, 3-PDO on the nano catalysts is studied under a high-pressure microcontinuum fixed-bed reactor .

Results or Outcomes

The addition of promoters enhanced the activity and selectivity of copper-based catalysts. The conversion of MHP and the selectivity of 1, 3-PDO could be 91.30% and reach 90.15%, respectively .

3. Synthesis of Acrylic Plastic Precursors

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the synthesis of methyl propionate (MP) and methyl methacrylate (MMA), which are industrially important precursors for large-scale acrylic plastic production .

Methods of Application or Experimental Procedures

The synthesis involves a reversible CO2 capture approach involving an organic superbase. An equimolar mixture of an organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol is reversibly reacted with molecular CO2. The obtained switchable ionic liquid, [DBUH][MeCO3], further reacts with an equivalent amount of propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .

Results or Outcomes

After the use of methanol as a solvent, good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .

4. Synthesis of Functional Polymers

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of certain monomers with functional groups. Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

Results or Outcomes

The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .

5. Synthesis of Acrylic Plastic Precursors

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the synthesis of methyl propionate (MP) and methyl methacrylate (MMA), which are industrially important precursors for large-scale acrylic plastic production .

Methods of Application or Experimental Procedures

The synthesis involves a reversible CO2 capture approach involving an organic superbase. An equimolar mixture of an organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol is reversibly reacted with molecular CO2. The obtained switchable ionic liquid, [DBUH][MeCO3], further reacts with an equivalent amount of propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .

Results or Outcomes

After the use of methanol as a solvent, good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .

6. Synthesis of Functional Polymers

Summary of the Application

“Methyl 3-propyloxypicolinate” is used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of certain monomers with functional groups. Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

Results or Outcomes

The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .

Eigenschaften

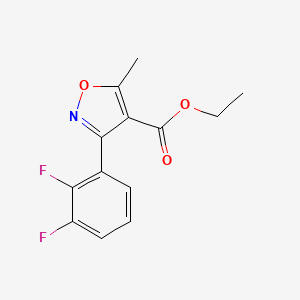

IUPAC Name |

methyl 3-propoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-7-14-8-5-4-6-11-9(8)10(12)13-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFEJLGUCRRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-propyloxypicolinate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)